molecular formula C17H25ClN2O4 B5153753 1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid

1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid

Cat. No.: B5153753
M. Wt: 356.8 g/mol
InChI Key: CXOLVOZOGDZKSR-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. The addition of oxalic acid can influence the solubility and stability of the compound, making it suitable for various applications.

Properties

IUPAC Name

1-butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.C2H2O4/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14;3-1(4)2(5)6/h4-6,11,13H,3,7-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOLVOZOGDZKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine typically involves the reaction of 1-Butan-2-ylpiperazine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including as an anxiolytic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine involves its interaction with neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter activity can lead to various pharmacological effects, including anxiolytic and antidepressant properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-[(3-chlorophenyl)methyl]piperazine
  • 1-Butan-2-yl-4-[(4-chlorophenyl)methyl]piperazine
  • 1-Butan-2-yl-4-[(3-bromophenyl)methyl]piperazine

Uniqueness

1-Butan-2-yl-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can enhance its solubility and stability. Additionally, the specific substitution pattern on the piperazine ring and the presence of the 3-chlorophenyl group contribute to its distinct pharmacological profile.

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